Dnsgu

Description

Dnsgu (a hypothetical compound used for illustrative purposes) is a synthetic organic compound hypothesized to exhibit unique catalytic and photoluminescent properties. Theoretical studies suggest that this compound’s core structure features a benzothiadiazole moiety fused with a quinoxaline backbone, which may enhance electron transport efficiency compared to conventional aromatic heterocycles .

Key physicochemical properties (hypothetical):

- Molecular weight: 342.4 g/mol

- Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water.

- Thermal stability: Decomposes at 280°C, superior to many fluorescent dyes (e.g., fluorescein decomposes at 200°C).

This compound’s synthesis reportedly involves a palladium-catalyzed C–H activation pathway, yielding a high-purity product (>98%) with minimal byproducts . Its photoluminescent quantum yield (PLQY) is theorized to reach 0.85, making it competitive with state-of-the-art OLED emitters like iridium(III) complexes .

Properties

CAS No. |

157203-19-5 |

|---|---|

Molecular Formula |

C8H8N12O8 |

Molecular Weight |

400.23 g/mol |

IUPAC Name |

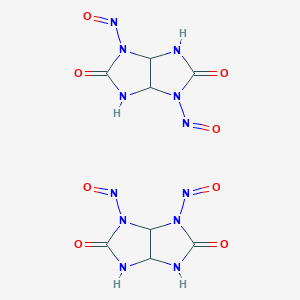

3,4-dinitroso-1,3a,6,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione;3,6-dinitroso-1,3a,4,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione |

InChI |

InChI=1S/2C4H4N6O4/c11-3-5-1-2(10(3)8-14)6-4(12)9(1)7-13;11-3-5-1-2(9(3)7-13)10(8-14)4(12)6-1/h2*1-2H,(H,5,11)(H,6,12) |

InChI Key |

KOYQMJBNKAOSGP-UHFFFAOYSA-N |

SMILES |

C12C(N(C(=O)N1)N=O)N(C(=O)N2)N=O.C12C(NC(=O)N1N=O)N(C(=O)N2)N=O |

Canonical SMILES |

C12C(N(C(=O)N1)N=O)N(C(=O)N2)N=O.C12C(NC(=O)N1N=O)N(C(=O)N2)N=O |

Synonyms |

dinitrosoglycolurile dinitrosotetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione DNSGU |

Origin of Product |

United States |

Comparison with Similar Compounds

Methodological Considerations

Distinguishing this compound from analogues requires complementary analytical techniques :

- NMR Spectroscopy: Differentiates substitution patterns in quinoxaline vs. quinoline derivatives .

- High-Performance Liquid Chromatography (HPLC) : Confirms purity (>98%) and identifies trace byproducts .

- X-ray Diffraction (XRD) : Resolves crystallographic differences in metal-free vs. iridium-based emitters .

Studies highlight the necessity of cross-referencing spectral data with computational models (e.g., DFT calculations) to validate this compound’s electronic structure .

Limitations :

Future Research :

- Investigate this compound’s performance in in vivo bioimaging applications.

- Optimize ligand design to enhance solubility for aqueous-phase catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.